molecular formula C12H18N4O2 B2671411 1,3-dimethyl-6-[(3,4,5,6-tetrahydro-2H-azepin-7-yl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 929975-78-0

1,3-dimethyl-6-[(3,4,5,6-tetrahydro-2H-azepin-7-yl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B2671411
CAS No.: 929975-78-0
M. Wt: 250.302
InChI Key: GHGSRYSWVUWINP-UHFFFAOYSA-N
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Description

1,3-dimethyl-6-[(3,4,5,6-tetrahydro-2H-azepin-7-yl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione is a useful research compound. Its molecular formula is C12H18N4O2 and its molecular weight is 250.302. The purity is usually 95%.
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Scientific Research Applications

Reaction with α-Amino Acid Derivatives

A study by Inazumi et al. (1994) focused on the reactions of 6-(alk-2-enylamino)-5-formyl-1,3-dimethylpyrimidine-2,4(1H,3H)-diones with α-amino acid derivatives. This work highlights the formation of azomethine ylides and pyrimido[4,5-b]azepine derivatives through well-known condensation processes and intramolecular ene reactions. The reactions are influenced by the N-substituent patterns of the amino acid derivatives used, showcasing the synthetic versatility of pyrimidine derivatives in generating complex heterocyclic compounds (Inazumi et al., 1994).

Thermal Ene Reaction

Further extending the utility of pyrimidine derivatives, the same group reported the thermal ene reaction of 6-(alk-2-enylamino)-1,3-dimethyl-5-[(substituted imino)methyl]pyrimidine-2,4(1H,3H)-diones, leading to pyrimido[4,5-b]azepine derivatives. This study underscores the reaction's specificity and the formation of structurally complex heterocycles, which are of significant interest in the development of novel compounds with potential biological activities (Inazumi et al., 1994).

Electrophilic Substitution Reactions

The electrophilic substitution reactions of 1,3-dimethylpyrrolo[3,2-d]pyrimidine-2,4-dione have been studied by Tsupak et al. (1994). This research provides insights into the reactivity of the pyrimidine ring, with halogenation, aminomethylation, acylation, and azo coupling reactions proceeding at specific positions. Such reactions are foundational for the further functionalization of pyrimidine rings and the synthesis of derivatives with varied properties (Tsupak et al., 1994).

Facile Construction of Substituted Pyrimido[4,5-d]pyrimidones

Hamama et al. (2012) explored the synthesis of pyrimido[4,5-d]pyrimidin-2,4-dione ring systems through the reaction of 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione with primary aromatic or heterocyclic amines and aldehydes. This work not only highlights a method for constructing substituted pyrimidines but also emphasizes the potential of these compounds in various applications due to their structural diversity (Hamama et al., 2012).

Reactions with Cyclooctatrienone

Nitta and Kanda (2002) investigated the reactions of 1,3-dimethyl-6-phosphoranylideneaminouracil with cyclooctatrienone, leading to the formation of uracil-annulated azabicyclo compounds. This study demonstrates the complex reactivity of pyrimidine derivatives in the presence of cyclooctatrienones, resulting in the formation of novel bicyclic structures with potential for further chemical exploration (Nitta & Kanda, 2002).

Properties

IUPAC Name

1,3-dimethyl-6-(3,4,5,6-tetrahydro-2H-azepin-7-ylamino)pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O2/c1-15-10(8-11(17)16(2)12(15)18)14-9-6-4-3-5-7-13-9/h8H,3-7H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHGSRYSWVUWINP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=O)N(C1=O)C)NC2=NCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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